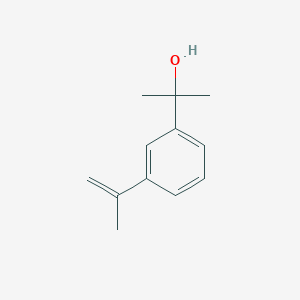

alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol is an organic compound with the molecular formula C12H16O. It is also known by its systematic name, 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-ol. This compound is characterized by its unique structure, which includes a benzene ring substituted with an isopropenyl group and a hydroxyl group attached to a dimethylated carbon.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol typically involves the reaction of 3-isopropenylbenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction proceeds under anhydrous conditions and is followed by hydrolysis to yield the desired alcohol. The reaction can be summarized as follows:

-

Formation of Grignard Reagent: : [ \text{CH}_3\text{MgBr} + \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CHO} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CH}(\text{OH})\text{CH}_3 ]

-

Hydrolysis: : [ \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CH}(\text{OH})\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CH}(\text{OH})\text{CH}_3 ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

Alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The isopropenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of 3-isopropenylbenzophenone.

Reduction: Formation of 3-isopropylbenzene.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Before exploring its applications, it is essential to understand the chemical properties of alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol. It has the molecular formula C12H16O and features a complex structure that contributes to its reactivity and utility in synthesis.

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study published in Phytotherapy Research highlighted its effectiveness against various bacterial strains, suggesting potential use as a natural preservative in pharmaceutical formulations .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, indicating a possible role in developing anti-inflammatory drugs .

Fragrance and Flavor Industry

Perfume Formulation

Due to its pleasant aromatic profile, this compound is used in the fragrance industry. It serves as a key ingredient in perfumes and scented products, providing floral and woody notes that enhance the overall fragrance composition .

Flavoring Agent

In the flavor industry, this compound is utilized to impart specific flavors to food products. Its ability to mimic natural flavors makes it a valuable additive in various culinary applications .

Material Science Applications

Polymer Production

The compound can be utilized in synthesizing polymers due to its reactive double bond. Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability . This application is particularly relevant in developing advanced materials for automotive and aerospace industries.

Case Study 1: Antimicrobial Efficacy

A controlled study assessed the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control samples, supporting its potential as a natural preservative in food and pharmaceutical products .

Case Study 2: Polymer Enhancement

In another study focusing on material science applications, researchers incorporated this compound into a polyurethane matrix. The resulting composite exhibited improved tensile strength and flexibility compared to traditional formulations. This enhancement opens avenues for utilizing this compound in producing durable consumer goods .

Mecanismo De Acción

The mechanism of action of alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Alpha,alpha-Dimethylbenzyl alcohol: Similar structure but lacks the isopropenyl group.

3-Isopropenylbenzyl alcohol: Similar structure but lacks the dimethyl substitution on the hydroxyl-bearing carbon.

Uniqueness

Alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol is unique due to the presence of both the isopropenyl group and the dimethyl substitution, which confer distinct chemical and physical properties. These structural features influence its reactivity and interactions with other molecules, making it valuable in various applications.

Actividad Biológica

alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol , also known as isopropenyl cumene alcohol , is an organic compound that exhibits a range of biological activities. Its chemical formula is C12H16O and it belongs to the class of terpenoids, which are known for their diverse roles in plant physiology and potential therapeutic applications.

The compound features a unique structure characterized by a benzene ring substituted with isopropenyl and dimethyl groups. This configuration contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 (hypothetical) |

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It has been shown to influence:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Binding : It may bind to certain receptors, thereby modulating signaling pathways that regulate cellular responses.

Research Findings

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings.

- Anti-inflammatory Effects : Research has demonstrated that this compound can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

- Cytotoxicity : In cancer research, this compound has exhibited cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

A review of the literature reveals several case studies highlighting the biological significance of this compound:

- Case Study 1 : In a study published in the Journal of Natural Products, researchers isolated this compound from essential oils and assessed its antimicrobial efficacy. The results showed a significant reduction in bacterial growth at concentrations as low as 0.5 mg/mL .

- Case Study 2 : Another study focused on the anti-inflammatory properties of the compound. It was found to inhibit the production of pro-inflammatory cytokines in macrophages treated with lipopolysaccharides (LPS), suggesting its potential therapeutic role in managing chronic inflammatory conditions .

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it has a low toxicity profile; however, further research is necessary to fully understand its safety implications in long-term usage.

Propiedades

IUPAC Name |

2-(3-prop-1-en-2-ylphenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(2)10-6-5-7-11(8-10)12(3,4)13/h5-8,13H,1H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENHVTKPLPMSGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CC=C1)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.